2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide
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Description
2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17F3N4OS and its molecular weight is 370.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have diverse adme properties .
Result of Action
Thiazole derivatives have been reported to induce a variety of effects, including dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide are largely determined by its structural components. The thiazole ring is a key component of many bioactive compounds and is known to exhibit a wide range of biological activities . The pyrrolidine ring is a versatile scaffold for developing new biologically active compounds . The trifluoromethyl group enhances the compound’s potency towards enzyme inhibition
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can enhance drug potency towards enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Properties
IUPAC Name |
2,4-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-9-14(25-10(2)21-9)15(24)22-12-5-6-23(8-12)13-4-3-11(7-20-13)16(17,18)19/h3-4,7,12H,5-6,8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKGEUDBNSHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.